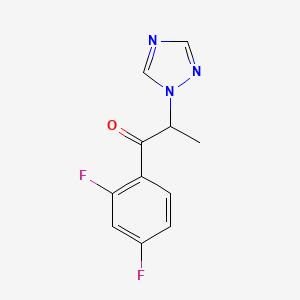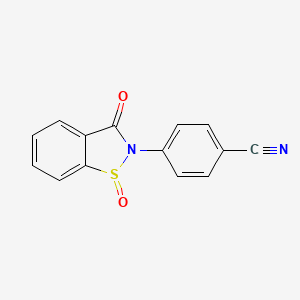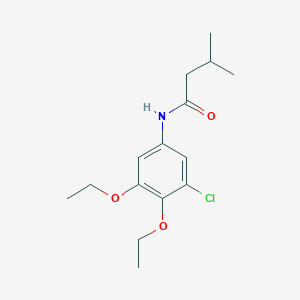
1-Bromo-3,4-dimethyloctan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,4-dimethyloctan-3-ol is an organic compound with the molecular formula C10H21BrO. It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3,4-dimethyloctan-3-ol can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethyloctan-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the carbon adjacent to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3,4-dimethyloctan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3,4-dimethyloctan-3-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to 3,4-dimethyloctane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in neutral or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 3,4-dimethyloctan-3-ol.
Oxidation: 3,4-dimethyloctan-3-one.
Reduction: 3,4-dimethyloctane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,4-dimethyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,4-dimethyloctan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,7-dimethyloctane: Similar structure but lacks the hydroxyl group.
3,4-Dimethyloctan-3-ol: Similar structure but lacks the bromine atom.
1-Chloro-3,4-dimethyloctan-3-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-3,4-dimethyloctan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and properties. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
| 90157-12-3 | |
Molekularformel |
C10H21BrO |
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
1-bromo-3,4-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H21BrO/c1-4-5-6-9(2)10(3,12)7-8-11/h9,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
HKGPFCCYSODJHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C(C)(CCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)

![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)



